![molecular formula C13H14N2O B1679411 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one CAS No. 4425-23-4](/img/structure/B1679411.png)

7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one

Descripción general

Descripción

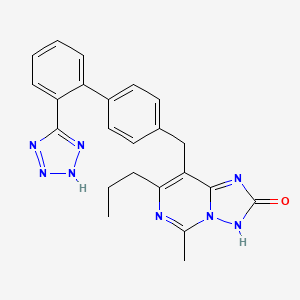

The compound “7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one”, also known as RLX, is a pharmacologically active vasicinone analogue . It has been found to exhibit potent anticancer activities both in vitro and in vivo .

Synthesis Analysis

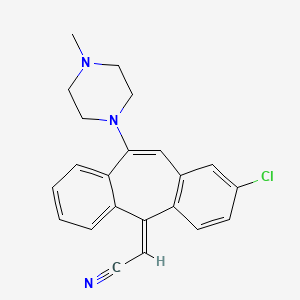

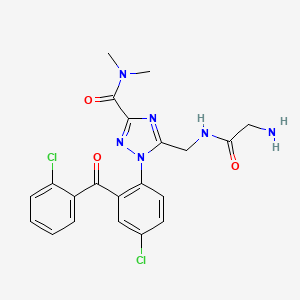

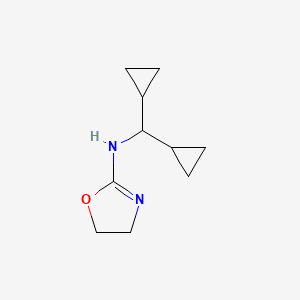

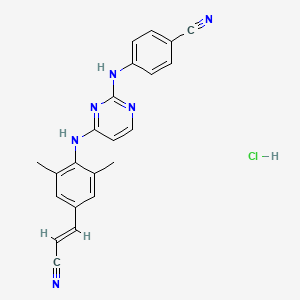

The compound is derived from the structures of the alkaloids rutaecarpine and dehydroevodiamine (DHED), and the long-known acetylcholinesterase (AChE) inhibitor tacrine .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It is part of the quinazoline class of compounds .Chemical Reactions Analysis

The compound has been found to inhibit the proliferation of various cancer cell lines, particularly colon cancer cells . This inhibition is concentration-dependent .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available sources .Aplicaciones Científicas De Investigación

Transdermal Delivery for Breast Cancer Prevention

Summary of the Application

RLX is a second-generation selective estrogen receptor modulator approved for the prevention of invasive breast cancer in women . A research project focused on developing transdermal formulations of RLX to enhance the therapeutic effectiveness, increase adherence, and reduce side effects .

Methods of Application

The weekly transdermal administration of RLX was evaluated using passive permeation, chemical enhancers, physical enhancement techniques, and matrix- and reservoir-type systems, including polymeric gels . Oleic acid was selected as a chemical enhancer based on yielding the highest drug delivery amongst the various enhancers screened .

Results or Outcomes

Both Eudragit- and colloidal silicon dioxide-based transdermal gels of RLX exceeded the target flux of 24 μg/cm^2/day for 7 days . An infinite dose of these gels delivered 326.23 ± 107.58 µg/ cm^2 and 498.81 ± 14.26 µg/ cm^2 of RLX in 7 days, respectively .

Transdermal Delivery for Osteoporosis Prevention

Summary of the Application

RLX is commonly recommended to postmenopausal women at high risk of invasive breast cancer and to prevent osteoporosis . However, limited water solubility and low oral bioavailability of RLX limit its therapeutic utility . The objective of the study was to develop an alternative transdermal delivery of RLX to improve its absorption, bypass first pass metabolism, and subsequently improve bioavailability .

Methods of Application

RLX-loaded cubosomes were prepared using the ethanol injection method followed by microfluidization technique and optimized using the QbD-based 2^3 factorial design .

Results or Outcomes

In vivo pharmacokinetic studies revealed that the relative bioavailability of the optimized transdermal RLX-loaded cubosomes increased by 2.33-fold and 1.22-fold when compared with the oral RLX dispersion and transdermal RLX hydro-ethanolic solution respectively .

Synthesis of Novel Heteroaryl-Fused Indole Ring Systems

Summary of the Application

Novel heteroaryl-fused indole ring systems, including 7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles, were synthesized . These compounds were found to be effective inhibitors of HCV NS5B polymerase .

Methods of Application

Three synthetic approaches were developed that allow efficient access to novel heteroaryl fused indole ring systems .

Results or Outcomes

The hepatitis C virus (HCV) non-structural 5B (NS5B) polymerase inhibitory activities of select examples from each molecular class are briefly presented .

Inhibitors of Acetyl- and Butyrylcholinesterase

Summary of the Application

Novel compounds derived from dehydroevodiamine and rutaecarpine, including RLX, show potential for antiamnesic therapy .

Methods of Application

Compounds were synthesized from the structures of the alkaloids rutaecarpine and dehydroevodiamine (DHED), and the long-known acetylcholinesterase (AChE) inhibitor tacrine .

Results or Outcomes

Compounds 13, 15a, 17, and 20 show a 10-fold higher affinity to butyrylcholinesterase compared to AChE inhibitor tacrine . These compounds could potentially be used for antiamnesic therapy .

Inhibitors of Hepatitis C Virus (HCV) NS5B Polymerase

Summary of the Application

Novel heteroaryl-fused indole ring systems, including RLX, have been synthesized and found to be effective inhibitors of HCV NS5B polymerase .

Methods of Application

Three synthetic approaches have been developed that allow efficient access to novel heteroaryl fused indole ring systems .

Results or Outcomes

Inhibition of PI3K/Akt/FoxO3a Signalling in Experimental Colon Cancer

Summary of the Application

RLX exhibited potent anticancer activities both in vitro and in vivo by inhibiting PI3K/Akt/FoxO3a signalling in experimental colon cancer .

Methods of Application

RLX treatment was observed to be associated with down-regulation of p110α and p85 subunits of PI3K thereby decreasing the expression of subsequent downstream effector proteins .

Results or Outcomes

RLX treatment in in vivo models substantially resulted in a tumour growth inhibition .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c16-13-10-6-3-4-7-11(10)14-12-8-2-1-5-9-15(12)13/h3-4,6-7H,1-2,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTLIIBRHXAULMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=O)N2CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20877175 | |

| Record name | AZEPINO[2,1-B]QUINAZOLIN-12(6H)-ONE, 7,8,9,10-TE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20877175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one | |

CAS RN |

4425-23-4 | |

| Record name | 7,8,9,10-Tetrahydroazepino[2,1-b]quinazolin-12(6H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4425-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8,9,10-Tetrahydroazepino(2,1-b)quinazolin-12(6H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004425234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZEPINO[2,1-B]QUINAZOLIN-12(6H)-ONE, 7,8,9,10-TE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20877175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-amino-4-[5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1679348.png)